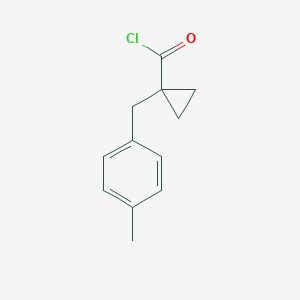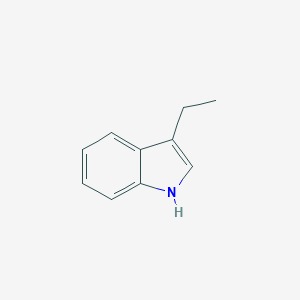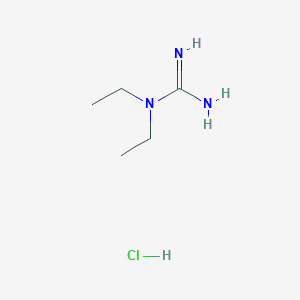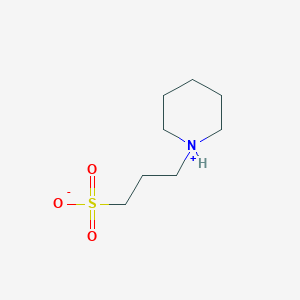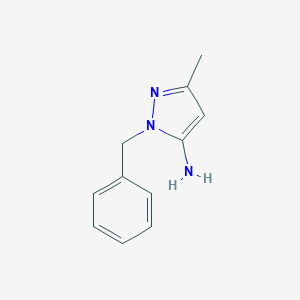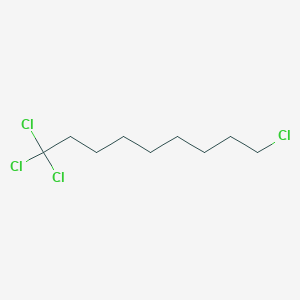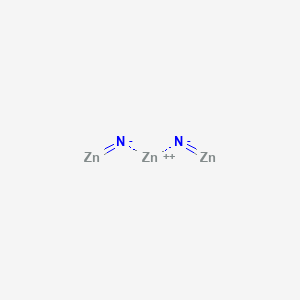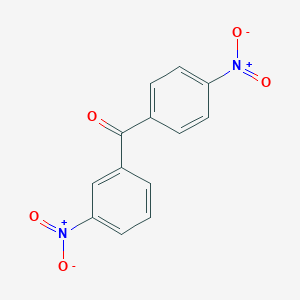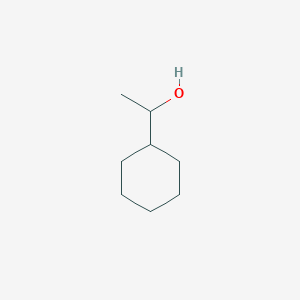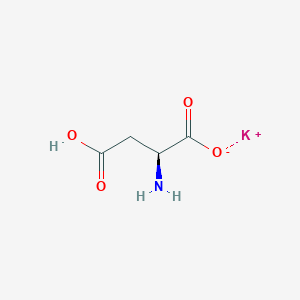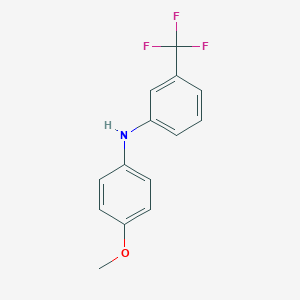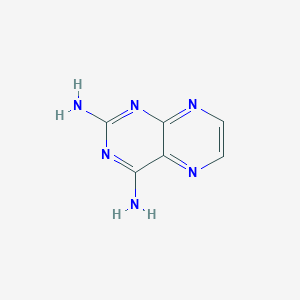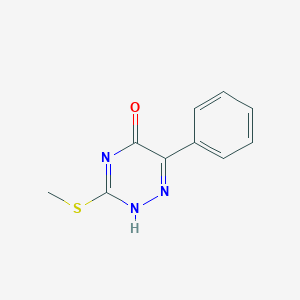
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one, also known as 3-MST, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in pre-clinical studies.
Wirkmechanismus
The mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has no significant toxicity on normal cells, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to reduce the levels of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in lab experiments include its potential pharmacological properties, low toxicity on normal cells, and ease of synthesis. However, the limitations of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include the lack of understanding of its mechanism of action and the need for further pre-clinical and clinical studies to determine its efficacy and safety.
Zukünftige Richtungen
For research on 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include further pre-clinical and clinical studies to determine its efficacy and safety in treating cancer and inflammatory diseases. Additionally, studies can be conducted to understand the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and to develop more potent analogs of the compound. Furthermore, studies can be conducted to determine the potential of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in treating other diseases such as viral infections.
Conclusion
In conclusion, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been synthesized using various methods and has shown no significant toxicity on normal cells. However, further pre-clinical and clinical studies are needed to determine its efficacy and safety in treating various diseases. Future research can focus on understanding the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and developing more potent analogs of the compound.
Synthesemethoden
The synthesis of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been achieved using various methods, including the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthiol in the presence of a catalyst. Another method involves the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthioacetic acid in the presence of a dehydrating agent. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown anti-inflammatory properties by inhibiting the production of inflammatory cytokines. The anti-microbial activity of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has also been demonstrated against various bacterial strains.
Eigenschaften
CAS-Nummer |
1566-37-6 |
|---|---|
Produktname |
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one |
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
3-methylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-11-9(14)8(12-13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
InChI-Schlüssel |
XHHHXWUBPUAMPZ-UHFFFAOYSA-N |
Isomerische SMILES |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Kanonische SMILES |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)

